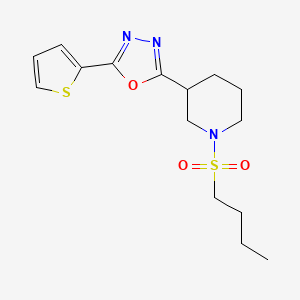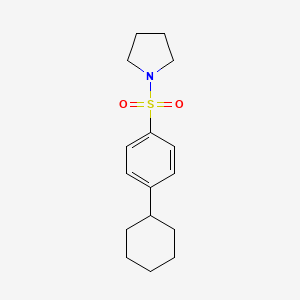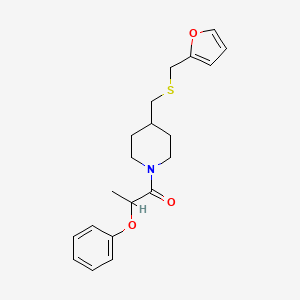
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a piperidine ring, a furan ring, and a thioether group. These functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific studies, it’s hard to say. But the compound’s functional groups suggest it could participate in a variety of reactions, such as those involving nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its specific functional groups and stereochemistry .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A study explored the design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan and piperidine rings. These compounds were synthesized starting from 2-acetylfuran and evaluated for their antidepressant and antianxiety activities, showcasing the potential of such structures in drug discovery (Kumar et al., 2017) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
Organic Ligand Synthesis and Antimicrobial Activity
Research has also delved into the synthesis and characterization of furan ring-containing organic ligands and their transition metal complexes. These complexes were studied for their antimicrobial activities, indicating the potential of furan-containing compounds in developing new antimicrobial agents (Patel, 2020) Analytical and Spectral Study of Furan Ring Containing Organic Ligands.
Dye-Sensitized Solar Cells
The furan moiety has been identified as beneficial in the performance of phenothiazine-based dye-sensitized solar cells. A study found that derivatives with furan as a conjugated linker exhibited improved solar energy-to-electricity conversion efficiency, highlighting the role of such organic compounds in enhancing renewable energy technologies (Kim et al., 2011) Effect of five-membered heteroaromatic linkers to the performance of phenothiazine-based dye-sensitized solar cells.
Neuroinflammation Imaging
Furan-containing compounds have been used in the development of PET radiotracers for imaging neuroinflammation. A study on [11C]CPPC, a compound including furan and piperidine structures, demonstrated its utility in noninvasively imaging reactive microglia and disease-associated neuroinflammation, providing valuable insights into neuropsychiatric disorders (Horti et al., 2019) PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R).
Mecanismo De Acción
Safety and Hazards
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21-11-9-17(10-12-21)14-25-15-19-8-5-13-23-19/h2-8,13,16-17H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPDELCXQCXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CSCC2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)
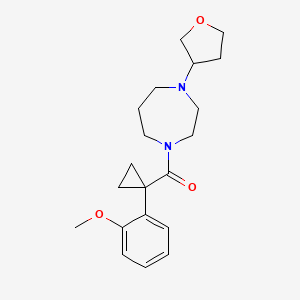

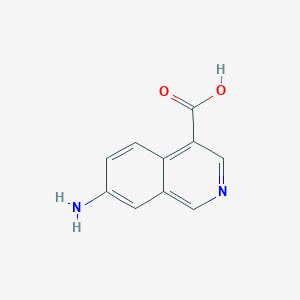


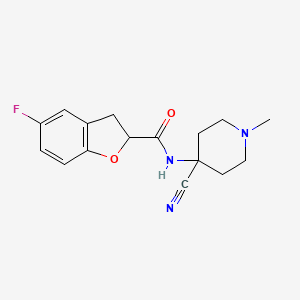
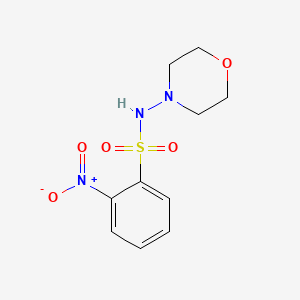
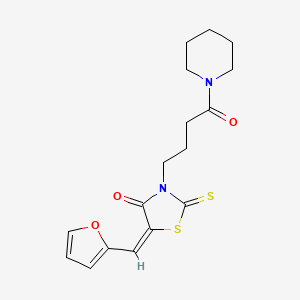
![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

